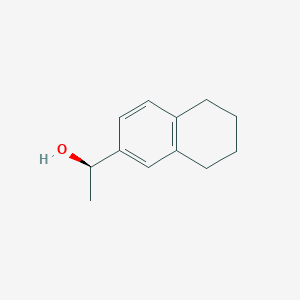
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
説明
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, commonly known as indenol, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. Indenol has also been studied for its potential applications in biochemistry and pharmacology.
科学的研究の応用
Gas Chromatography in Flavor Characterization
One study discusses the use of gas chromatography to characterize the mushroom-like flavor in Melittis melissophyllum L., highlighting the role of compounds like 1-octen-3-ol in contributing to the typical aroma of edible mushrooms. This demonstrates the application of chemical analysis in understanding plant flavors and their potential economic exploitation (Maggi, Papa, & Vittori, 2012).
Kinetics and Mechanism of Hydrogenation
Another study reviews the kinetics and mechanisms of selective hydrogenation of ethyne and ethene, emphasizing the role of catalysts and the complexity of such reactions. This research contributes to the field of chemical engineering by providing insights into the optimization of catalytic processes (Bos & Westerterp, 1993).
Brominated Flame Retardants
Research on novel brominated flame retardants in indoor environments outlines their occurrence and potential risks, linking chemical synthesis with environmental and health considerations. This study underscores the need for more research on the environmental fate and toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY platform is reviewed for its application in organic light-emitting diodes (OLEDs), from green to NIR emitters. This highlights the importance of chemical design and synthesis in the development of advanced materials for optoelectronics (Squeo & Pasini, 2020).
Acidolysis of Lignin
A review on the acidolysis mechanism of lignin model compounds offers insights into the chemical breakdown of lignin, a major component of plant biomass. This research has implications for the development of sustainable chemical processes and the utilization of biomass (Yokoyama, 2015).
Kinetic Resolution in Asymmetric Synthesis
The article on catalytic non-enzymatic kinetic resolution explores the use of chiral catalysts in asymmetric synthesis, demonstrating the role of chemical synthesis in producing enantiopure compounds, crucial in pharmaceutical applications (Pellissier, 2011).
特性
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJAGOMYSRJSY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)


![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)



